Product packaging for Acefurtiamine(Cat. No.:CAS No. 10072-48-7)

Acefurtiamine

Cat. No.: B154517
CAS No.: 10072-48-7
M. Wt: 476.5 g/mol
InChI Key: MYBUGVXNAHWTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acefurtiamine (CAS: 10072-48-7) is a synthetic analog of vitamin B1 (thiamine) with distinct pharmacological properties. It was previously marketed in the U.S. under the brand name OTODYNE by WHITE as an analgesic, particularly in larger doses . Preclinical studies demonstrate its rapid and nearly complete absorption in dogs and cats when administered intraduodenally, suggesting favorable bioavailability . Unlike classical thiamine derivatives, this compound exhibits a stronger positive inotropic effect compared to digoxin in isolated organ models (e.g., Langendorff heart) and enhances myocardial contractility in failing canine hearts . Its therapeutic index parallels that of methyldigoxin, a cardiac glycoside, though its primary clinical use remains centered on pain management .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O7S B154517 Acefurtiamine CAS No. 10072-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O7S/c1-13(25(12-26)10-16-9-23-14(2)24-20(16)22)18(33-21(29)17-5-4-7-30-17)6-8-31-19(28)11-32-15(3)27/h4-5,7,9,12H,6,8,10-11H2,1-3H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBUGVXNAHWTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)COC(=O)C)SC(=O)C2=CC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864202
Record name Acefurtiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10072-48-7
Record name Acetic acid, 2-(acetyloxy)-, 4-[[(4-amino-2-methyl-5-pyrimidinyl)methyl]formylamino]-3-[(2-furanylcarbonyl)thio]-3-penten-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10072-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acefurtiamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010072487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acefurtiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEFURTIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6APJ3D1308
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Process Parameters

  • Solvent System : A 3:1 v/v mixture of tetrahydrofuran (THF) and water achieves optimal solubility (≈150 mg/mL at 20°C).

  • Anti-Solvent Addition : Gradual introduction of n-hexane (anti-solvent) at 0.5 mL/min induces supersaturation, yielding monoclinic crystals with >99% purity.

  • Crystallization Kinetics :

    ParameterValue
    Supersaturation ratio (S)1.8–2.2
    Nucleation rate (J)10^4 cm⁻³s⁻¹
    Growth rate (G)2.1×10⁻⁸ m/s

Post-crystallization, the slurry undergoes vacuum filtration using 0.22 μm nylon membranes to retain crystalline product while removing residual solvents.

Lyophilization Optimization

Freeze-drying parameters significantly impact this compound’s polymorphic stability and reconstitution properties:

Thermal Profile

  • Freezing Phase : Rapid cooling to -45°C at 5°C/min generates amorphous matrices, while slow cooling (0.5°C/min) to -30°C produces crystalline Form II.

  • Primary Drying : Conducted at 100 mTorr with shelf temperature ramped from -40°C to -10°C over 24 hours, removing 98% of unbound water.

  • Secondary Drying : Residual moisture (<0.5% w/w) is achieved through isothermal heating at 25°C for 8 hours under 50 mTorr vacuum.

Comparative studies show amorphous formulations exhibit 23% faster dissolution rates compared to crystalline forms, making them preferable for sublingual applications.

Polymer-Based Encapsulation for Stability

WO2012170676A1 describes a multiparticulate system using ethylcellulose (EC) and hydroxypropyl methylcellulose (HPMC) to enhance this compound’s shelf-life:

Coating Formulation

ComponentFunction% w/w
Ethylcellulose (EC)Diffusion barrier55%
HPMC E5Pore former30%
Triethyl citratePlasticizer15%

Fluidized-bed coating at 35°C applies a 120 μm polymeric layer, achieving zero-order release kinetics over 12 hours in simulated intestinal fluid (pH 6.8). Accelerated stability testing (40°C/75% RH) demonstrates <2% degradation after 6 months, compared to 8% degradation in uncoated formulations.

Analytical Characterization

Purity Assessment

HPLC-UV analysis (Column: C18, 250×4.6 mm; Mobile phase: 70:30 MeCN:0.1% TFA) resolves this compound (Rt=8.2 min) from synthesis byproducts (Rt=6.7–7.9 min). Validation parameters meet ICH Q2(R1) guidelines:

ParameterResult
Linearity (R²)0.9998
LOD0.02 μg/mL
LOQ0.07 μg/mL

Solid-State Characterization

  • XRPD : Crystalline Form I shows characteristic peaks at 2θ=12.4°, 15.7°, and 24.9°.

  • DSC : Endothermic melt at 118°C (ΔH=142 J/g) confirms polymorphic purity.

Scale-Up Challenges and Mitigation

  • Solvent Recovery : THF/n-hexane mixtures require fractional distillation at 64–67°C to achieve 98% solvent reuse.

  • Polymorphic Control : Implementing in-line Raman spectroscopy enables real-time monitoring of crystal form during anti-solvent addition.

  • Aseptic Processing : Gamma irradiation (25 kGy) of lyophilized vials reduces bioburden while maintaining <0.1% radiolytic degradation .

Chemical Reactions Analysis

Types of Reactions

Acefurtiamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Acefurtiamine is characterized by its ability to mimic thiamine, which plays a crucial role in carbohydrate metabolism and neural function. Its chemical structure allows it to penetrate biological membranes effectively, enhancing its bioavailability.

Mechanism of Action:

  • Analgesic Effects: this compound is believed to exert its analgesic effects through modulation of neurotransmitter systems, particularly by influencing the levels of gamma-aminobutyric acid (GABA) and serotonin in the central nervous system .
  • Neuroprotective Properties: Research indicates that this compound may help protect neuronal cells from oxidative stress, which is crucial in conditions such as neuropathic pain and neurodegenerative diseases .

Scientific Research Applications

This compound has been investigated for various applications across different scientific domains:

  • Pain Management:
    • Clinical studies have demonstrated the efficacy of this compound in reducing pain associated with conditions like diabetic neuropathy and post-surgical pain .
    • A notable study showed significant pain relief in patients with chronic pain conditions when treated with this compound compared to placebo .
  • Neurological Disorders:
    • The compound has been explored for its potential benefits in treating neurological disorders such as Alzheimer's disease and other forms of dementia due to its neuroprotective effects .
    • Research indicates that this compound may improve cognitive function in animal models of neurodegeneration .
  • Metabolic Disorders:
    • As a thiamine analog, this compound has been studied for its role in metabolic pathways, particularly in glucose metabolism, which is vital for managing conditions like obesity and type 2 diabetes .

Case Studies

Several clinical trials and studies have documented the effectiveness of this compound:

  • Case Study 1: A randomized controlled trial involving 120 patients with diabetic neuropathy showed that those treated with this compound experienced a significant reduction in neuropathic pain scores compared to those receiving standard treatment .
  • Case Study 2: In a cohort study focusing on elderly patients with cognitive decline, participants receiving this compound demonstrated improved memory retention and cognitive performance over six months compared to a control group .

Mechanism of Action

Acefurtiamine exerts its effects by acting as a GABA agonist, similar to the thiamine derivative clomethiazole. It interacts with GABA receptors in the central nervous system, leading to analgesic effects. The compound’s molecular targets include GABA receptors and associated pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acefurtiamine belongs to the vitamin B1 analog family, which includes benfotiamine and sulbutiamine. Below is a detailed comparison:

Structural and Functional Differences

Parameter This compound Benfotiamine Sulbutiamine
Primary Use Analgesic (high-dose) Diabetic neuropathy, Alzheimer’s research Fatigue, cognitive enhancement
Bioavailability Rapid absorption in animals Higher than thiamine (oral) Crosses blood-brain barrier
Mechanism Unclear; possible thiamine-independent pathways Pro-drug, increases intracellular thiamine Modulates cholinergic and glutamatergic systems
Therapeutic Index Similar to methyldigoxin Not well-defined Not reported
Clinical Status Previously marketed (U.S.) Investigational/Supplement use Supplement/OTC use

Pharmacokinetic and Efficacy Data

  • This compound : In cats and dogs, intraduodenal administration achieves rapid systemic exposure, with enhanced myocardial contractility (strain-gauge) and dp/dt max (velocity of pressure rise) .
  • Benfotiamine : Preclinical data suggest reduction in diabetic complications (e.g., kidney damage) and amyloid plaques in Alzheimer’s mouse models .
  • Sulbutiamine : Reported to improve memory and concentration in humans, likely via increased cerebral thiamine levels .

Key Research Findings and Gaps

  • This compound’s Analgesic Mechanism: Unlike other B1 analogs, its pain-relieving effects may involve non-thiamine pathways, warranting further molecular studies .
  • Comparative Bioavailability : this compound’s rapid absorption contrasts with benfotiamine’s prolonged action and sulbutiamine’s CNS penetration, highlighting divergent therapeutic niches .

Biological Activity

Acefurtiamine is a synthetic compound that serves as an analog of thiamine (vitamin B1). It has garnered attention for its potential biological activities, particularly in the realms of analgesia and neuropharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Overview of this compound

  • Chemical Structure : this compound is characterized by a unique combination of a pyrimidine ring, furan ring, and thioester linkage. This structure contributes to its distinct biological properties.
  • Classification : It is classified as a thiamine derivative and exhibits properties similar to other compounds like clomethiazole, particularly in its GABAergic activity .

This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly GABA (gamma-aminobutyric acid). It is believed to enhance GABAergic transmission, which may contribute to its analgesic effects. The following points summarize its mechanism:

  • GABAergic Activity : this compound enhances the inhibitory neurotransmission mediated by GABA, leading to potential anxiolytic and analgesic effects.
  • Analgesic Properties : The compound has been studied for its pain-relieving effects, making it a candidate for further research in pain management therapies .

Case Studies

Several studies have investigated the effects of this compound on various biological systems. Below are notable findings:

  • Analgesic Efficacy :
    • A study demonstrated that this compound exhibited significant analgesic activity in animal models. The compound was effective in reducing pain responses comparable to established analgesics.
  • Neuroprotective Effects :
    • Research indicated that this compound may provide neuroprotective benefits in models of neurodegeneration, potentially linked to its ability to modulate GABAergic activity .
  • Thiamine Deficiency Models :
    • In models simulating thiamine deficiency, this compound showed promise in ameliorating symptoms associated with neurological impairments, suggesting a role in supporting neuronal health under deficient conditions .

Comparative Analysis

To better understand this compound's role within its class of compounds, a comparison with similar substances is useful.

CompoundBiological ActivityMechanism of Action
This compound Analgesic, neuroprotectiveEnhances GABAergic transmission
Clomethiazole Sedative, anxiolyticGABA receptor modulation
Thiamine (Vitamin B1) Essential for metabolism; deficiency leads to neurological disordersCoenzyme in carbohydrate metabolism

Q & A

Q. Q1. What are the standard analytical methodologies for characterizing Acefurtiamine’s purity and stability in preclinical studies?

To ensure reproducibility, researchers should combine HPLC-UV with mass spectrometry for purity assessment, referencing pharmacopeial guidelines (e.g., USP/ICH Q2(R1)). Stability studies require forced degradation under thermal, photolytic, and hydrolytic conditions, followed by peak purity analysis . For novel impurities, structural elucidation via NMR or high-resolution MS is critical, with validation per ICH Q14 .

Q. Q2. How can researchers design dose-response studies to evaluate this compound’s neuroprotective efficacy in animal models?

Adopt a randomized, blinded design with at least three dose groups (low, medium, high) and a vehicle control. Include positive controls (e.g., Thiamine disulfide) to benchmark efficacy. Measure biomarkers like cerebral glutathione levels and mitochondrial complex activity at multiple timepoints. Statistical power analysis should determine sample size, ensuring alignment with ARRIVE guidelines .

Q. Q3. What in vitro models are appropriate for studying this compound’s blood-brain barrier (BBB) permeability?

Use immortalized cell lines (e.g., hCMEC/D3) in Transwell assays, validated with reference compounds (e.g., caffeine for high permeability). Measure apparent permeability (Papp) and efflux ratio. Confirm results with ex vivo models like isolated rodent brain capillaries. Triangulate data with computational predictions (e.g., PAMPA-BBB) .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in CYP450 metabolism and tissue distribution. Validate using sparse sampling in multiple species (rodent, canine, primate) and in vitro-in vivo extrapolation (IVIVE). Use the FDA’s "Guidance on Nonlinear Mixed Effects Modeling" for population PK analysis .

Q. Q5. What strategies optimize this compound’s synthetic protocols to minimize genotoxic impurities?

Implement Quality by Design (QbD) principles:

Identify critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagram).

Use DoE to optimize reaction temperature, catalyst loading, and purification steps.

Monitor intermediates for nitrosamine precursors using LC-MS/MS with a limit of detection ≤10 ppm .

Apply green chemistry metrics (e.g., E-factor) to reduce waste .

Q. Q6. How can conflicting results in this compound’s antioxidant vs. pro-oxidant effects be reconciled?

Design a redox-tracking study:

  • Measure ROS generation (via DCFDA assay) and antioxidant enzyme activity (SOD, CAT) in dose- and time-dependent assays.
  • Use knockout models (e.g., Nrf2−/− mice) to elucidate pathways.
  • Apply systems biology tools (e.g., STRING database) to map dose-dependent pathway activation .

Methodological Frameworks

Q. Q7. What frameworks ensure rigorous validation of this compound’s analytical methods?

Follow ICH Q2(R1) for validation parameters:

  • Specificity : Assess interference from matrix components.
  • Linearity : 5-point calibration curve (r² ≥0.998).
  • Accuracy : Spike recovery (98–102%).
  • Precision : ≤2% RSD for intraday/interday replicates.
    Document deviations using ASTM E29 guidelines .

Q8. How to formulate FINERMAPS-compliant research questions for this compound’s mechanism of action?

Adopt the FINERMAPS criteria:

  • Feasible : Access to CRISPR-edited neuronal cultures.
  • Innovative : Focus on understudied targets (e.g., PDH kinase).
  • Novel : Combine transcriptomics with metabolomics.
  • Ethical : IACUC-approved animal protocols.
  • Relevant : Align with NIH’s Neurodegeneration priorities .

Data Management & Reproducibility

Q. Q9. What practices enhance reproducibility in this compound’s preclinical studies?

  • Raw data : Store in FAIR-compliant repositories (e.g., Zenodo).
  • Metadata : Include experimental conditions (e.g., humidity, equipment calibration dates).
  • Code : Share analysis scripts (R/Python) on GitHub with DOI.
  • Reagents : Catalog using RRIDs (e.g., Antibody Registry) .

Q. Q10. How to address batch-to-batch variability in this compound’s bioactivity assays?

  • Standardization : Use NIST-traceable reference materials.
  • Controls : Include intraplate controls (n=3) for normalization.
  • Blinding : Assign sample IDs via randomized block design.
  • Meta-analysis : Apply REML models to aggregate historical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acefurtiamine
Reactant of Route 2
Reactant of Route 2
Acefurtiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.